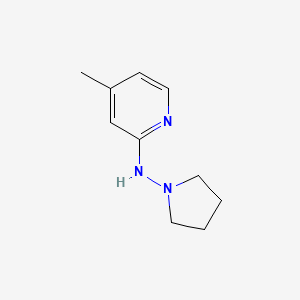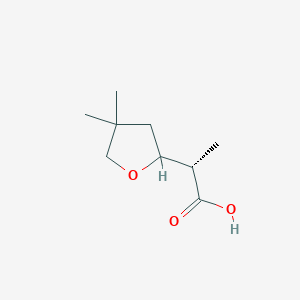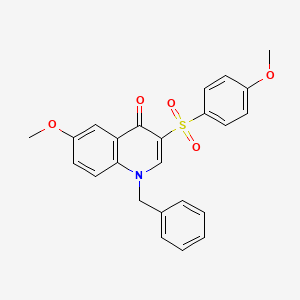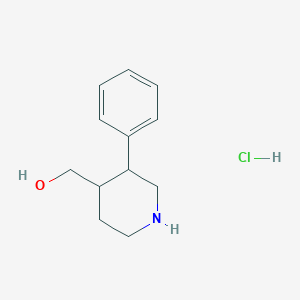
N,N-dibutyl-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-4-ethoxybenzenesulfonamide is an organic compound with the molecular formula C16H27NO3S and a molecular weight of 313.46 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy and dibutyl groups
Applications De Recherche Scientifique
N,N-dibutyl-4-ethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its unique chemical properties.
Mécanisme D'action
Target of Action
Sulfonamides generally target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial folic acid synthesis, respectively .
Mode of Action
Sulfonamides inhibit these enzymes by acting as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding . This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects .
Biochemical Pathways
By inhibiting enzymes like dihydropteroate synthetase, sulfonamides disrupt the synthesis of folic acid in bacteria, which is a crucial component of their DNA replication process . This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary widely depending on the specific compound. Many are well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of bacterial growth and replication by sulfonamides leads to a decrease in the number of bacteria, helping to resolve bacterial infections .
Action Environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn influence its absorption and distribution .
Méthodes De Préparation
The synthesis of N,N-dibutyl-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N,N-dibutyl-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, resulting in the formation of N,N-dibutyl-4-ethoxybenzeneamine.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield the corresponding sulfonic acid, while reduction with lithium aluminum hydride may produce the amine derivative.
Comparaison Avec Des Composés Similaires
N,N-dibutyl-4-ethoxybenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N,N-dimethyl-4-ethoxybenzenesulfonamide: This compound has dimethyl groups instead of dibutyl groups, which may result in different chemical and biological properties.
N,N-dibutyl-4-methoxybenzenesulfonamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and solubility.
N,N-dibutyl-4-chlorobenzenesulfonamide:
Propriétés
IUPAC Name |
N,N-dibutyl-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-4-7-13-17(14-8-5-2)21(18,19)16-11-9-15(10-12-16)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUFRKDMHOKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-(4-chlorobenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)

![1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2486041.png)

![4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine](/img/structure/B2486043.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)


![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)
